molecular formula C23H21ClN2O6S B423287 2-CHLORO-6-METHOXY-4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYL-1-BENZENESULFONATE

2-CHLORO-6-METHOXY-4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYL-1-BENZENESULFONATE

Cat. No.: B423287
M. Wt: 488.9g/mol
InChI Key: XMGOATKHOMNQOL-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-methoxy-4-{[(E)-2-(4-methoxybenzoyl)hydrazono]methyl}phenyl 4-methyl-1-benzenesulfonate is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a unique structure that combines multiple functional groups, making it a versatile candidate for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-methoxy-4-{[(E)-2-(4-methoxybenzoyl)hydrazono]methyl}phenyl 4-methyl-1-benzenesulfonate typically involves several steps:

    Formation of the Hydrazone: The initial step involves the reaction of 4-methoxybenzoyl chloride with hydrazine hydrate to form the corresponding hydrazone.

    Aldol Condensation: The hydrazone is then subjected to an aldol condensation with 2-chloro-6-methoxybenzaldehyde under basic conditions to form the intermediate compound.

    Sulfonation: The final step involves the sulfonation of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the hydrazone moiety, converting it into the corresponding hydrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The presence of multiple functional groups allows for interactions with various molecular targets, potentially affecting multiple pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-{[(E)-2-(4-methylbenzoyl)hydrazono]methyl}phenyl 3-chloro-1-benzenesulfonate
  • 2-Chloro-6-methoxy-4-{[(E)-2-(4-methylbenzoyl)hydrazono]methyl}phenyl 4-methyl-1-benzenesulfonate

Uniqueness

Compared to similar compounds, 2-chloro-6-methoxy-4-{[(E)-2-(4-methoxybenzoyl)hydrazono]methyl}phenyl 4-methyl-1-benzenesulfonate stands out due to its unique combination of functional groups, which provides a broader range of chemical reactivity and potential applications. The presence of both methoxy and chloro groups, along with the hydrazone and sulfonate functionalities, makes it a versatile compound for various scientific and industrial uses.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C23H21ClN2O6S

Molecular Weight

488.9g/mol

IUPAC Name

[2-chloro-6-methoxy-4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C23H21ClN2O6S/c1-15-4-10-19(11-5-15)33(28,29)32-22-20(24)12-16(13-21(22)31-3)14-25-26-23(27)17-6-8-18(30-2)9-7-17/h4-14H,1-3H3,(H,26,27)/b25-14+

InChI Key

XMGOATKHOMNQOL-AFUMVMLFSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Cl)C=NNC(=O)C3=CC=C(C=C3)OC)OC

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Cl)/C=N/NC(=O)C3=CC=C(C=C3)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Cl)C=NNC(=O)C3=CC=C(C=C3)OC)OC

Origin of Product

United States

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